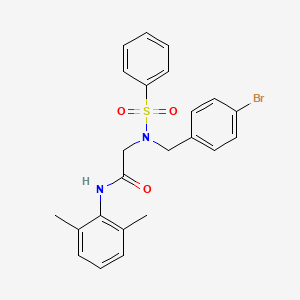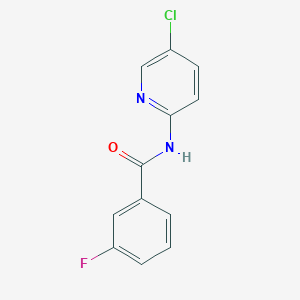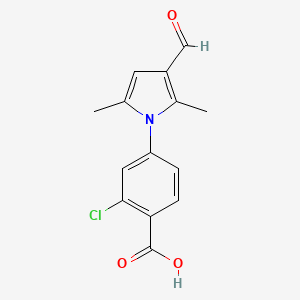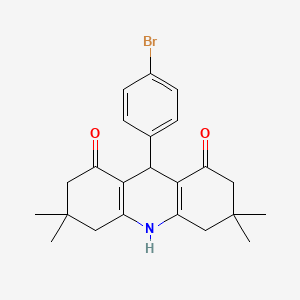![molecular formula C17H18N2O3S B5718235 2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5718235.png)
2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide, also known as AN-9, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. AN-9 belongs to the class of thiosemicarbazones, which are organic compounds that have shown promising results in cancer treatment.
Mecanismo De Acción
2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide exerts its anti-cancer effects through multiple mechanisms. It has been found to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. 2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide also induces oxidative stress in cancer cells, leading to DNA damage and apoptosis.
Biochemical and Physiological Effects:
2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide has been found to have a low toxicity profile and does not cause significant damage to normal cells. It has been shown to induce cell cycle arrest and inhibit the proliferation of cancer cells. 2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide has several advantages for laboratory experiments. It has a low toxicity profile and can be easily synthesized. 2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide has also been found to be stable in various conditions, making it suitable for long-term storage. However, 2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide has limitations in terms of its solubility, which can affect its bioavailability and efficacy.
Direcciones Futuras
2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent for cancer treatment. Future research can focus on optimizing the synthesis method to improve its solubility and bioavailability. Studies can also explore the combination of 2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide with other anti-cancer agents to enhance its efficacy. Further research can also investigate the potential use of 2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide in other diseases, such as viral infections and neurodegenerative disorders.
In conclusion, 2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications in cancer treatment. 2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide exerts its anti-cancer effects through multiple mechanisms and has a low toxicity profile. While 2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide has limitations in terms of its solubility, future research can focus on optimizing its synthesis method and exploring its potential use in other diseases.
Métodos De Síntesis
2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide can be synthesized through a two-step process. The first step involves the reaction between 2-anilino-2-oxoacetic acid and thiosemicarbazide to form 2-(2-anilino-2-oxoethyl)thiosemicarbazone. The second step involves the reaction between 2-(2-anilino-2-oxoethyl)thiosemicarbazone and 2-methoxyphenylacetyl chloride to form 2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide.
Aplicaciones Científicas De Investigación
2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide has been studied for its potential use in cancer treatment. Studies have shown that 2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide has anti-cancer properties and can induce apoptosis in cancer cells. 2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide has also been found to inhibit the growth of cancer cells and reduce tumor size in animal models.
Propiedades
IUPAC Name |
2-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-22-15-10-6-5-9-14(15)19-17(21)12-23-11-16(20)18-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZJZLNRBUKMDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSCC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-dimethyl-3-(4-methylphenyl)-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5718165.png)

![2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N,N-diethylacetamide](/img/structure/B5718172.png)
![2-[(3,4-dimethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5718180.png)


![N,N-dimethyl-4-[3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B5718206.png)


![2-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol](/img/structure/B5718233.png)
![7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5718239.png)
![N-(4-chlorophenyl)-2-[(2-methoxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5718240.png)

